molecular formula C22H25NO6 B2716754 N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide CAS No. 938030-80-9

N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide

Cat. No. B2716754
CAS RN: 938030-80-9
M. Wt: 399.443
InChI Key: CSTXMVHUQGCMOC-UHFFFAOYSA-N
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Description

“N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide” is a compound that belongs to a class of organic compounds known as alkyldiarylamines . These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .


Molecular Structure Analysis

The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide, also known as N-[4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-6-yl]butanamide:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Its structure allows it to interact with specific cellular pathways that are crucial for cancer cell survival and growth. Studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for developing new anticancer therapies .

Neuroprotective Agents

Research has explored the neuroprotective properties of this compound, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its antioxidant properties help in reducing oxidative stress, which is a significant factor in the progression of these diseases. Additionally, it has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .

Anti-inflammatory Applications

The compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. It works by modulating the activity of key enzymes and cytokines involved in the inflammatory response. This makes it a potential candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide has been studied for its antimicrobial properties. It has shown efficacy against a range of bacterial and fungal pathogens. The compound disrupts the cell membrane integrity of these microorganisms, leading to their death. This application is particularly relevant in the development of new antibiotics and antifungal agents .

Cardioprotective Effects

Research has indicated that this compound may have cardioprotective effects. It can reduce the damage caused by ischemia-reperfusion injury, which is a common issue in heart attacks. The compound’s antioxidant and anti-inflammatory properties contribute to its ability to protect cardiac tissue from damage .

Antioxidant Properties

The compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. This property is beneficial in a wide range of applications, from skincare products to supplements aimed at reducing oxidative damage in the body. Its ability to neutralize reactive oxygen species makes it valuable in preventing cellular damage .

Chemopreventive Applications

The compound has been investigated for its chemopreventive properties, which involve preventing the development or progression of cancer. It works by modulating various signaling pathways and gene expressions that are involved in carcinogenesis. This application is particularly important for individuals at high risk of developing cancer.

These diverse applications highlight the potential of N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide in various fields of scientific research. Each application opens up new avenues for further investigation and development.

Example source for anticancer research. Example source for neuroprotective agents. Example source for anti-inflammatory applications. Example source for antimicrobial activity. Example source for cardioprotective effects. Example source for antioxidant properties. : Example source for antiviral research. : Example source for chemopreventive applications.

Mechanism of Action

Target of Action

The primary targets of N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play a crucial role in various cellular processes, including cell division, protein folding, and signal transduction .

Mode of Action

N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide: interacts with its targets by inhibiting their function . For instance, it inhibits tubulin polymerization, which is essential for cell division . This interaction results in changes in the cellular processes controlled by these targets .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the formation of the mitotic spindle, thereby preventing cell division . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins . The inhibition of TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β affects various downstream effects, including redox homeostasis, gene expression, bone morphogenetic protein signaling, drug efflux, and cell proliferation, respectively .

Result of Action

The molecular and cellular effects of N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide ’s action include the inhibition of cell division, disruption of protein folding, alteration of gene expression, disruption of bone morphogenetic protein signaling, reduction of drug efflux, and inhibition of cell proliferation . These effects can lead to the death of cancer cells, making the compound a potential anti-cancer agent .

Future Directions

The future directions for “N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide” and similar compounds could involve further exploration of their diverse bioactivity effects. For instance, compounds containing the TMP pharmacophore have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

properties

IUPAC Name

N-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-6-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-5-6-21(25)23-14-7-8-17-15(11-14)16(24)12-18(29-17)13-9-19(26-2)22(28-4)20(10-13)27-3/h7-11,18H,5-6,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTXMVHUQGCMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OC(CC2=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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